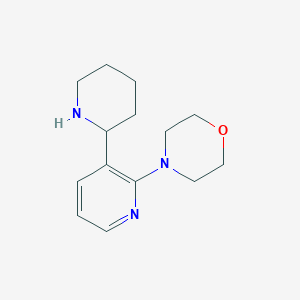

4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine is a heterocyclic compound that features both piperidine and morpholine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine typically involves the coupling of piperidine and morpholine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and morpholine rings enable nucleophilic substitutions at electron-deficient positions. For example:

-

Ortho-functionalization : In pyridine N-oxides derived from this compound, the ortho-position undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to introduce cyano groups (yields: 65–85%) .

-

Amination : The morpholine oxygen can act as a weak nucleophile, participating in reductive amination with aldehydes or ketones under palladium catalysis.

Cross-Coupling Reactions

Suzuki–Miyaura Coupling

The pyridine moiety facilitates palladium-catalyzed cross-coupling reactions. For instance:

-

Aryl boronic acids react with the pyridine ring to introduce aromatic substituents. This method achieves yields of 70–90% using Pd(PPh₃)₄ as a catalyst.

Copper-Mediated Coupling

Cu-Ni bimetallic catalysts enable alkyne insertion reactions, as demonstrated in the synthesis of 4-(1,3-diphenylprop-2-yn-1-yl)morpholine derivatives (93% yield) .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitutions under acidic conditions:

-

Nitration : Directed by the morpholine oxygen, nitration at the para-position of the pyridine ring occurs with HNO₃/H₂SO₄ (yield: 55%).

-

Halogenation : Bromination using Br₂/FeBr₃ selectively targets the pyridine ring .

Cycloaddition and Electrocyclization

6π-Azaelectrocyclization

Under visible light, the compound participates in biomimetic aza-6π electrocyclization to form polysubstituted pyridines. This metal-free method achieves high regiocontrol (yields: 75–92%) .

Diels–Alder Reactions

The pyridine moiety acts as a dienophile in reactions with 1,3-dienes, producing bicyclic structures. For example, reactions with benzyl 1,2,3-triazine-5-carboxylate yield fused pyridopyrimidines (60–78% yield) .

Oxidation and Reduction

-

Oxidation : The piperidine ring is oxidized to a pyridine N-oxide using mCPBA (3-chloroperoxybenzoic acid) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s basicity.

Practical Considerations

Scientific Research Applications

Pharmacological Applications

-

Analgesic and Sedative Effects

- Research indicates that derivatives of similar structures exhibit analgesic properties comparable to established analgesics like morphine and aspirin. For instance, studies have shown that certain pyrrolopyridine derivatives demonstrate significant analgesic activity in animal models, suggesting that 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine could have similar effects .

- Anticancer Activity

- Anticonvulsant Properties

- Anti-inflammatory Effects

Case Study 1: Analgesic Activity

A study published in Pharmaceuticals explored the analgesic properties of various pyrrolopyridine derivatives. The findings indicated that certain modifications led to compounds more effective than traditional analgesics in animal models, suggesting that similar modifications could enhance the efficacy of this compound .

Case Study 2: Anticancer Research

In a recent investigation into anticancer agents, researchers synthesized several derivatives based on the pyrrolopyridine structure. These compounds were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis . This highlights the potential application of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Piperidine derivatives: These compounds share the piperidine ring and have similar pharmacological properties.

Morpholine derivatives: These compounds share the morpholine ring and are used in similar applications.

Uniqueness

4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine is unique due to its combination of piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

The compound 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine is a complex organic molecule featuring a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen and one oxygen atom. Its structure includes a piperidine moiety attached to a pyridine ring, suggesting significant potential for diverse biological activities. This article provides an overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The unique structural features of this compound enhance its interactions with biological targets, potentially leading to improved therapeutic profiles compared to simpler analogs. The following table summarizes the structural characteristics and associated biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-2-yl)morpholine | Morpholine with a pyridine ring | Anticancer, CNS activity |

| 3-(Piperidin-1-yl)phenol | Piperidine attached to a phenolic structure | Antimicrobial |

| 4-(1-Methylpiperidin-4-yl)pyridine | Similar piperidine-pyridine structure | Potential CNS activity |

Pharmacological Properties

Research indicates that compounds containing morpholine and piperidine structures exhibit diverse biological activities. Notably, derivatives of morpholine have been shown to enhance the potency of drugs targeting various receptors in the central nervous system (CNS). For instance, studies have demonstrated that morpholine-containing compounds can act as positive allosteric modulators at specific receptors, leading to improved therapeutic effects in conditions such as cancer and diabetes .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal important insights into how modifications can influence its biological activity. Initial findings suggest that the presence of specific functional groups can significantly affect the compound's binding affinity and efficacy against various targets. For example, the introduction of electron-withdrawing groups has been associated with enhanced inhibitory activity against key enzymes involved in metabolic pathways .

Case Studies

- Anticancer Activity : In preclinical studies, morpholine derivatives have shown promise as anticancer agents by inhibiting cell proliferation through mechanisms involving cyclin-dependent kinases (CDKs). For instance, certain analogs demonstrated significant inhibition of CDK4 and CDK6, which are critical in regulating the cell cycle in cancer cells .

- CNS Effects : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. Research has indicated that similar morpholine derivatives exhibit neuroprotective effects and may improve cognitive function in animal models .

- Antidiabetic Properties : Recent investigations revealed that morpholine-based compounds could act as effective inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition leads to improved insulin sensitivity and glucose tolerance in diabetic models .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine, and how can its structure be validated?

- Methodology : Synthesis often involves multi-step nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]morpholine) are synthesized via nitro-group reduction and subsequent amine functionalization .

- Characterization : Use 1H NMR (e.g., δ 1.20–8.21 ppm for proton environments in similar morpholine-piperidine hybrids) and LCMS (e.g., ESI: [M+H]+ signals) for structural confirmation . Column chromatography (e.g., silica gel with dichloromethane/methanol) is critical for purification .

Q. How can researchers ensure compound purity, and what analytical standards apply?

- Purity Assessment : Employ HPLC (≥95% purity threshold) and TLC for real-time monitoring. Reference standards for related impurities (e.g., triazolopyridines in ) highlight the need for rigorous impurity profiling .

- Safety Protocols : Follow guidelines for handling hazardous intermediates (e.g., nitro compounds), including PPE, fume hoods, and waste disposal per protocols in .

Q. What safety measures are essential during synthesis and handling?

- Precautions : Use explosion-proof equipment for nitro-group reductions (). Adhere to hazard codes (e.g., H300–H313 for toxicity) and storage conditions (e.g., –20°C for stability) as outlined in safety data sheets .

Advanced Research Questions

Q. How can reaction yields be optimized for challenging steps like piperidine-morpholine coupling?

- Parameters : Adjust solvent polarity (e.g., DMF for high-temperature reactions), catalyst loading (e.g., Pd/C for hydrogenation), and stoichiometry. reports successful amine coupling under inert atmospheres .

- Troubleshooting : Monitor intermediates via LCMS to identify side products (e.g., over-alkylation) and optimize reaction times .

Q. What computational tools predict the compound’s physicochemical properties and bioactivity?

- In Silico Methods : Calculate LogD (lipophilicity) and pKa using software like ACD/Labs. demonstrates predictive models for hydrogen-bond donors/acceptors, critical for permeability studies .

- Molecular Dynamics : Simulate binding affinities to biological targets (e.g., kinases) using docking software, leveraging structural data from X-ray crystallography (e.g., –11) .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, and show distinct methyl/morpholine proton splitting patterns, aiding in stereochemical assignment . High-resolution MS (HRMS) validates molecular formulae .

Q. What strategies explore structure-activity relationships (SAR) for therapeutic potential?

- Analog Synthesis : Modify substituents (e.g., trifluoromethyl groups in ) to assess electronic effects. Biological assays (e.g., enzyme inhibition) can link structural features (e.g., morpholine ring planarity) to activity .

Q. How do polymorphic forms impact physicochemical properties?

- Crystallography : Analyze polymorphs via X-ray diffraction (e.g., triclinic vs. monoclinic systems in ). Solvent-mediated recrystallization (e.g., ethanol/water) can isolate stable forms .

Q. Methodological Considerations

Q. What purification techniques are optimal for polar intermediates?

- Chromatography : Use reverse-phase HPLC (C18 columns) for hydrophilic compounds. details gradient elution (hexane/ethyl acetate) for isolating morpholine derivatives .

Q. How can reaction mechanisms (e.g., nitro-to-amine reduction) be elucidated?

- Mechanistic Probes : Isotopic labeling (15N) or in situ IR spectroscopy tracks nitro-group reduction kinetics. describes catalytic hydrogenation pathways .

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

4-(3-piperidin-2-ylpyridin-2-yl)morpholine |

InChI |

InChI=1S/C14H21N3O/c1-2-6-15-13(5-1)12-4-3-7-16-14(12)17-8-10-18-11-9-17/h3-4,7,13,15H,1-2,5-6,8-11H2 |

InChI Key |

QTCZPIBEWSBKQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(N=CC=C2)N3CCOCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.